(Z)-5-((3-methyl-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)amino)-5-oxopentanoic acid
Description
The compound (Z)-5-((3-methyl-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)amino)-5-oxopentanoic acid is a heterocyclic derivative featuring a fused tetrahydrothieno[3,4-d]thiazole core modified with a 5,5-dioxide group and a pentanoic acid side chain. Its Z-configuration at the imine bond ensures structural rigidity, which is critical for biological interactions. The compound’s sulfone group enhances solubility and metabolic stability, while the carboxylic acid moiety facilitates binding to biological targets such as enzymes or receptors.
Properties
IUPAC Name |
5-[(3-methyl-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene)amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O5S2/c1-13-7-5-20(17,18)6-8(7)19-11(13)12-9(14)3-2-4-10(15)16/h7-8H,2-6H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCHBPAMPXPGECB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CS(=O)(=O)CC2SC1=NC(=O)CCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-5-((3-methyl-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)amino)-5-oxopentanoic acid is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure includes a thiazole ring and an oxopentanoic acid moiety, which contribute to its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C12H14N2O4S2 |
| Molecular Weight | 298.38 g/mol |
| Solubility | Soluble in DMSO |
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties.
Minimum Inhibitory Concentration (MIC) Values
The compound has shown promising results against various bacterial strains. The following table summarizes the MIC values against selected microorganisms:
| Microorganism | MIC (μM) |
|---|---|
| Pseudomonas aeruginosa | 0.21 |
| Escherichia coli | 0.21 |
| Candida albicans | 0.83 |
| Micrococcus luteus | 0.15 |
These results indicate that the compound is particularly effective against Gram-negative bacteria, which are often resistant to conventional antibiotics.
The mechanism of action for this compound involves its ability to bind to specific enzymes and receptors within microbial cells. Notably, it has been shown to interact with:
- DNA gyrase : The compound forms hydrogen bonds with key residues in the active site of DNA gyrase, which is crucial for bacterial DNA replication.
Binding Interactions
Molecular docking studies have revealed that the compound establishes multiple interactions with amino acids in the active site of DNA gyrase:
- Hydrogen Bonds : Interactions with SER1084 and ASP437.
- Pi-Pi Stacking : Stabilization through interactions with nucleotides.
These interactions contribute to the compound's antibacterial efficacy.
Case Studies
- In Vivo Efficacy : A study evaluated the in vivo efficacy of the compound using a murine model infected with Pseudomonas aeruginosa. Results showed a significant reduction in bacterial load in treated animals compared to controls.
- Cytotoxicity Assessment : The cytotoxic effects of the compound were assessed using human epidermal keratinocytes (HaCat) and normal murine fibroblasts (BALB/c 3T3). The compound exhibited low toxicity with IC50 values exceeding 50 μM after 72 hours of exposure.
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The compound belongs to a broader class of (Z)-configured thiazol-4(5H)-one derivatives. Key structural distinctions from analogs include:
- Core Heterocycle: Unlike simpler thiazol-4(5H)-one scaffolds (e.g., benzylidene or thiophene-substituted variants), this compound incorporates a bicyclic tetrahydrothieno[3,4-d]thiazole system, which may confer enhanced conformational stability .
- Substituents: The 3-methyl and 5,5-dioxide groups differentiate it from analogs like (Z)-5-(4-nitrobenzylidene)-2-((substituted phenyl)amino)thiazol-4(5H)-one, which feature arylidene substituents .
Table 1: Structural and Functional Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
